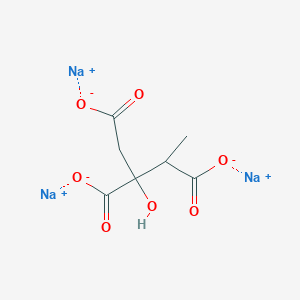

2-Methylcitric acid trisodium

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C7H7Na3O7 |

|---|---|

Molekulargewicht |

272.10 g/mol |

IUPAC-Name |

trisodium;2-hydroxybutane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C7H10O7.3Na/c1-3(5(10)11)7(14,6(12)13)2-4(8)9;;;/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3 |

InChI-Schlüssel |

HPLKAWNRQOHUKD-UHFFFAOYSA-K |

Kanonische SMILES |

CC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Pivotal Role of 2-Methylcitric Acid in Propionic Acidemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionic acidemia (PA) is a rare, inherited metabolic disorder characterized by the deficiency of the mitochondrial enzyme propionyl-CoA carboxylase (PCC). This enzymatic block leads to the accumulation of propionyl-CoA and its subsequent conversion into a variety of toxic metabolites. Among these, 2-methylcitric acid (MCA) has emerged as a crucial biomarker for diagnosis, monitoring, and understanding the pathophysiology of PA. This technical guide provides an in-depth analysis of the role of 2-methylcitric acid trisodium (B8492382) salt in propionic acidemia, detailing its biochemical significance, analytical methodologies for its quantification, and its implications for therapeutic development.

Introduction

Propionic acidemia is an autosomal recessive organic aciduria caused by mutations in the PCCA or PCCB genes, which encode the α and β subunits of the propionyl-CoA carboxylase enzyme, respectively.[1] This enzyme catalyzes the biotin-dependent carboxylation of propionyl-CoA to D-methylmalonyl-CoA.[2][3] A deficiency in PCC activity leads to the accumulation of propionyl-CoA in the mitochondria.[3] The excess propionyl-CoA is then available for alternative metabolic pathways, leading to the formation of several metabolites, including 2-methylcitric acid.[4]

2-Methylcitric acid is formed from the condensation of propionyl-CoA and oxaloacetate, a reaction catalyzed by citrate (B86180) synthase.[4][5] While this is a minor reaction under normal physiological conditions, in propionic acidemia, the elevated levels of propionyl-CoA drive the synthesis of significant amounts of MCA.[4][5] Consequently, elevated concentrations of MCA in blood and urine are a pathognomonic feature of PA.[4][6]

This guide will explore the multifaceted role of 2-methylcitric acid in propionic acidemia, from its biochemical formation and pathological effects to its utility as a clinical biomarker.

Biochemical Pathway and Pathophysiological Role

The accumulation of propionyl-CoA in the mitochondria of individuals with propionic acidemia is the primary trigger for the synthesis of 2-methylcitric acid. The key enzyme in this process is citrate synthase, which normally catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate, the first step of the citric acid cycle.[5] However, citrate synthase can also utilize propionyl-CoA as a substrate, albeit with a much lower affinity.[5]

The resulting 2-methylcitric acid is not readily metabolized and accumulates within the mitochondria.[7] This accumulation has significant pathological consequences, as MCA has been shown to be an inhibitor of several key enzymes in the citric acid cycle, including citrate synthase itself, aconitase, and isocitrate dehydrogenase.[2][7] This inhibition can lead to impaired mitochondrial energy metabolism, contributing to the clinical manifestations of propionic acidemia, such as metabolic acidosis, hyperammonemia, and neurological damage.[3][8]

Signaling Pathway Diagram

Caption: Formation of 2-Methylcitric Acid in Propionic Acidemia.

Quantitative Data on 2-Methylcitric Acid Levels

The concentration of 2-methylcitric acid is significantly elevated in individuals with propionic acidemia, making it a reliable diagnostic biomarker.[4] Its levels can be quantified in various biological matrices, including urine, plasma, and dried blood spots (DBS).

| Biological Matrix | Patient Population | 2-Methylcitric Acid Concentration | Reference Range | Citation |

| Urine | Propionic Acidemia Patients | 8.3 - 591 mmol/mol creatinine | 0.4 - 3.4 mmol/mol creatinine | [7] |

| Serum | Cobalamin Deficiency Patients | 93 - 13,500 nmol/L | 60 - 228 nmol/L | [9] |

| Dried Blood Spots | Propionic Acidemia Newborns | > 1.0 µmol/L (screening cut-off) | 0.04 - 0.36 µmol/L | [10] |

| Dried Blood Spots | Healthy Infants (for cut-off determination) | Cut-off: 0.70 µmol/L | N/A | [6] |

Note: Data from different studies may not be directly comparable due to variations in analytical methods and patient cohorts.

Experimental Protocols for 2-Methylcitric Acid Quantification

The gold standard for the quantification of 2-methylcitric acid is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This technique offers high sensitivity and specificity, allowing for accurate measurement even at low concentrations.

General Experimental Workflow

References

- 1. 2-Methylcitric Acid, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. Effect of 2-methylcitrate on citrate metabolism: implications for the management of patients with propionic acidemia and methylmalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simple, Fast, and Simultaneous Detection of Plasma Total Homocysteine, Methylmalonic Acid, Methionine, and 2-Methylcitric Acid Using Liquid Chromatography and Mass Spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of methylcitrate in dried urine spots by liquid chromatography tandem mass spectrometry for the diagnosis of propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cocukmetabolizma.com [cocukmetabolizma.com]

- 8. Elevation of 2-methylcitric acid I and II levels in serum, urine, and cerebrospinal fluid of patients with cobalamin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of 2-methylcitric acid in dried blood spots improves newborn screening for propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

2-Methylcitric Acid: A Key Biomarker for Cobalamin Deficiency

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cobalamin (vitamin B12) deficiency is a prevalent and serious condition that can lead to severe hematological and neurological damage. Early and accurate diagnosis is crucial to prevent irreversible harm. While serum cobalamin levels are widely used for diagnosis, they have limitations in terms of sensitivity and specificity. Functional biomarkers, which reflect the metabolic consequences of cobalamin deficiency, offer a more accurate assessment of cellular cobalamin status. Among these, 2-methylcitric acid (2-MCA) has emerged as a valuable and specific biomarker for identifying functional cobalamin deficiency. This technical guide provides a comprehensive overview of 2-MCA, its metabolic origins, analytical methodologies for its quantification, and its clinical utility in the context of cobalamin deficiency.

Metabolic Basis of 2-Methylcitric Acid Accumulation

Cobalamin is an essential cofactor for two crucial enzymatic reactions in human metabolism. One of these is the conversion of L-methylmalonyl-CoA to succinyl-CoA, a key step in the catabolism of odd-chain fatty acids and certain amino acids (valine, isoleucine, methionine, and threonine). This reaction is catalyzed by the mitochondrial enzyme L-methylmalonyl-CoA mutase, which requires adenosylcobalamin as a cofactor.

In a state of cobalamin deficiency, the activity of L-methylmalonyl-CoA mutase is impaired, leading to the accumulation of its substrate, L-methylmalonyl-CoA. This, in turn, causes a buildup of propionyl-CoA, a precursor to methylmalonyl-CoA.[1] The elevated levels of propionyl-CoA drive an alternative metabolic pathway where propionyl-CoA condenses with oxaloacetate, a reaction catalyzed by citrate (B86180) synthase.[2] While the primary substrate for citrate synthase is acetyl-CoA (leading to the formation of citrate in the Krebs cycle), it can also utilize propionyl-CoA, albeit with a much lower efficiency, to form 2-methylcitric acid.[2] The accumulation of 2-MCA is therefore a direct consequence of the metabolic block in the propionate (B1217596) catabolic pathway caused by cobalamin deficiency.

Metabolic Pathway of Propionate

Caption: Propionate metabolism and the effect of cobalamin deficiency.

Quantitative Data on 2-Methylcitric Acid Levels

The concentration of 2-MCA in various biological fluids is a sensitive indicator of functional cobalamin deficiency. The following tables summarize the reported quantitative data for 2-MCA in different populations and sample types.

Table 1: 2-Methylcitric Acid Concentrations in Serum/Plasma

| Population | Condition | Concentration Range (nmol/L) | Reference |

| Normal Adults | Healthy | 60 - 228 | [2][3] |

| Patients with Cobalamin Deficiency | Clinically Confirmed | 93 - 13,500 | [2][4] |

Table 2: 2-Methylcitric Acid Concentrations in Cerebrospinal Fluid (CSF)

| Population | Condition | Concentration Range (nmol/L) | Reference |

| Normal Subjects | Healthy | 323 - 1,070 | [2] |

| Patients with Cobalamin Deficiency | Clinically Confirmed | 1,370 - 16,300 | [2] |

Table 3: 2-Methylcitric Acid Concentrations in Dried Blood Spots (DBS) for Newborn Screening

| Population | Condition | Concentration Range (µmol/L) | Reference |

| Newborns | Reference Range | 0.04 - 0.36 | [5] |

| Newborns with Propionic/Methylmalonic Acidemia | Confirmed Cases | > 1.0 (up to 89.4) | [5] |

Experimental Protocols for 2-Methylcitric Acid Quantification

The gold standard for the accurate quantification of 2-MCA in biological samples is mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of organic acids like 2-MCA typically requires derivatization to increase their volatility and thermal stability.

1. Sample Preparation (from Serum/Plasma):

-

Internal Standard Addition: Add a known amount of a stable isotope-labeled internal standard (e.g., ²H₃-2-methylcitric acid) to the sample.

-

Deproteinization: Precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol. Centrifuge to pellet the proteins.

-

Extraction: The supernatant containing the organic acids is collected and dried under a stream of nitrogen.

-

Derivatization: The dried residue is derivatized, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to form trimethylsilyl (B98337) (TMS) esters.

2. GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a non-polar or medium-polarity column).

-

Temperature Program: Employ a temperature gradient to separate the derivatized organic acids.

-

Mass Spectrometer: Operate in selected ion monitoring (SIM) mode to enhance sensitivity and specificity by monitoring characteristic ions of the derivatized 2-MCA and its internal standard.

3. Quantification:

-

The concentration of 2-MCA is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 2-MCA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and can often be performed with simpler sample preparation.

1. Sample Preparation (from Dried Blood Spots - DBS):

-

Extraction: Punch a small disc (e.g., 3.2 mm) from the DBS card and place it in a well of a microtiter plate. Add an extraction solution containing the internal standard.

-

Derivatization (Optional but often required for improved sensitivity): For enhanced detection, derivatization can be performed. One method involves amidation using reagents like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[6][7]

2. LC-MS/MS Analysis:

-

Liquid Chromatograph: Use a reversed-phase column (e.g., C18) for separation.

-

Mobile Phase: A gradient of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile with formic acid) is typically used.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 2-MCA and its internal standard are monitored.

3. Quantification:

-

Similar to GC-MS, quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Workflow for LC-MS/MS Analysis of 2-MCA from DBS

Caption: A typical workflow for 2-MCA analysis by LC-MS/MS.

Clinical and Research Applications

The measurement of 2-MCA is a powerful tool in both clinical diagnostics and research settings.

-

Improved Diagnosis of Cobalamin Deficiency: 2-MCA, often measured in conjunction with methylmalonic acid (MMA), provides a more accurate assessment of functional cobalamin deficiency than serum B12 levels alone.[3] Elevated 2-MCA is a specific indicator of a metabolic block in the propionate pathway.[4]

-

Newborn Screening: The inclusion of 2-MCA as a second-tier marker in newborn screening programs significantly improves the positive predictive value for detecting inherited metabolic disorders such as propionic acidemia and methylmalonic acidemia.[5] This reduces the number of false-positive results and unnecessary follow-up investigations.[5]

-

Monitoring Therapeutic Efficacy: In patients receiving cobalamin supplementation, monitoring the levels of 2-MCA can provide an objective measure of the metabolic response to treatment. A decrease in 2-MCA levels indicates a restoration of the functional activity of methylmalonyl-CoA mutase.

-

Drug Development: For pharmaceutical companies developing new therapies for metabolic disorders or conditions affecting cobalamin metabolism, 2-MCA can serve as a crucial biomarker for assessing drug efficacy and target engagement.

Conclusion

2-Methylcitric acid is a highly specific and sensitive biomarker for functional cobalamin deficiency, arising from the metabolic consequences of impaired propionate metabolism. Its quantification, primarily through GC-MS or LC-MS/MS, provides valuable diagnostic information that complements traditional measurements of serum cobalamin. For researchers, scientists, and drug development professionals, understanding the role of 2-MCA and the methodologies for its analysis is essential for advancing the diagnosis and treatment of cobalamin deficiency and related metabolic disorders. The integration of 2-MCA into diagnostic algorithms and clinical trial protocols will undoubtedly lead to improved patient outcomes and a deeper understanding of cellular metabolism.

References

- 1. scholars.uky.edu [scholars.uky.edu]

- 2. Elevation of 2-methylcitric acid I and II levels in serum, urine, and cerebrospinal fluid of patients with cobalamin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. walkinlab.com [walkinlab.com]

- 4. 2-Methylcitric Acid, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. Quantification of 2-methylcitric acid in dried blood spots improves newborn screening for propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of methylcitrate in dried urine spots by liquid chromatography tandem mass spectrometry for the diagnosis of propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoisomers of 2-Methylcitric Acid: A Technical Guide to Their Formation and Analysis

This technical guide provides an in-depth exploration of the stereoisomers of 2-methylcitric acid, their enzymatic formation, and the analytical methodologies used for their identification and quantification. Tailored for researchers, scientists, and professionals in drug development, this document details the biochemical significance of these molecules, particularly in the context of microbial metabolism and human metabolic disorders.

Introduction to 2-Methylcitric Acid

2-Methylcitric acid (MCA) is a tricarboxylic acid and a structural analog of citric acid.[1] It emerges as a key metabolite in the propionate (B1217596) catabolism pathway, known as the 2-methylcitrate cycle, which is crucial for many microorganisms.[2][3] In humans, 2-methylcitric acid is an important biomarker for diagnosing and monitoring inherited metabolic disorders such as propionic acidemia (PA), methylmalonic acidemia (MMA), and cobalamin (vitamin B12) deficiencies.[4][5][6] Under these pathological conditions, the accumulation of propionyl-coenzyme A (propionyl-CoA) leads to its condensation with oxaloacetate, catalyzed by citrate (B86180) synthase, forming 2-methylcitric acid.[4][5][6][7]

The structure of 2-methylcitric acid contains two asymmetric carbon atoms, which gives rise to four distinct stereoisomers. The specific stereoisomers formed are dependent on the catalyzing enzyme and have significant implications for downstream metabolic processing and biological activity.

Stereochemistry of 2-Methylcitric Acid

2-Methylcitric acid possesses two chiral centers at the C2 and C3 positions. This results in the existence of two pairs of enantiomers, totaling four stereoisomers:

-

(2S,3S)-2-Methylcitric acid

-

(2R,3R)-2-Methylcitric acid

-

(2S,3R)-2-Methylcitric acid

-

(2R,3S)-2-Methylcitric acid

The specific spatial arrangement of the hydroxyl, carboxyl, and methyl groups around these chiral centers defines the unique chemical and biological properties of each isomer. For instance, the (2R,3R)-isomer has been suggested to act as an inhibitor of aconitase, an enzyme in the citric acid cycle.[8]

Formation of 2-Methylcitric Acid Stereoisomers

The formation of 2-methylcitric acid is primarily an enzyme-catalyzed condensation reaction between propionyl-CoA and oxaloacetate. The stereochemical outcome of this reaction is highly dependent on the specific enzyme involved.

Microbial Formation via the 2-Methylcitrate Cycle

In many bacteria and fungi, propionate is metabolized through the 2-methylcitrate cycle to prevent the toxic accumulation of propionyl-CoA.[3][9][10] The first committed step of this cycle is catalyzed by 2-methylcitrate synthase (PrpC) .[3][9] This enzyme exhibits high stereospecificity, exclusively producing the (2R,3S)-2-hydroxybutane-1,2,3-tricarboxylate isomer, also known as (2R,3S)-2-methylcitric acid.[8][11] This stereospecificity is crucial for the subsequent enzymatic reactions in the cycle.

dot

Caption: The 2-Methylcitrate Cycle in microorganisms.

Formation in Mammals via Citrate Synthase

In mammals, the primary enzyme for condensing acyl-CoA molecules with oxaloacetate is citrate synthase , a key enzyme of the citric acid cycle. While its main substrate is acetyl-CoA, it can also utilize propionyl-CoA, especially when propionyl-CoA levels are pathologically elevated.[7] Unlike the microbial 2-methylcitrate synthase, animal citrate synthase is not highly stereospecific in this reaction. It produces a mixture of stereoisomers, primarily the (2S,3S)- and (2S,3R)-isomers , with a smaller amount of the (2R,3S)-isomer also being formed.[8][12] This lack of specificity leads to the accumulation of multiple methylcitrate isomers in patients with propionic acidemia and related disorders.

dot

Caption: Formation of 2-methylcitrate in metabolic disease.

Quantitative Data

The stereoisomeric profile of 2-methylcitric acid provides insight into its origin. The following tables summarize the stereospecificity of the forming enzymes and the concentrations of MCA found in human bodily fluids.

Table 1: Stereoisomeric Products of 2-Methylcitric Acid Formation

| Enzyme | Source | Substrates | Stereoisomeric Product(s) |

| 2-Methylcitrate Synthase (PrpC) | Microorganisms (e.g., Candida lipolytica) | Propionyl-CoA + Oxaloacetate | (2R,3S)-2-Methylcitric acid (highly specific)[8][11] |

| Citrate (si)-Synthase | Animals | Propionyl-CoA + Oxaloacetate | (2S,3S), (2S,3R), and a minor amount of (2R,3S) isomers[8] |

Table 2: Concentrations of 2-Methylcitric Acid in Human Biological Fluids

| Fluid | Condition | Concentration Range (nmol/L) | Reference |

| Serum | Normal (n=50) | 60 - 228 | [7] |

| Serum | Cobalamin Deficiency (n=50) | 93 - 13,500 | [7] |

| Cerebrospinal Fluid (CSF) | Normal (n=19) | 323 - 1,070 | [7] |

| Cerebrospinal Fluid (CSF) | Cobalamin Deficiency (n=5) | 1,370 - 16,300 | [7] |

Note: The values in Table 2 represent the sum of all stereoisomers.

Experimental Protocols

The analysis of 2-methylcitric acid stereoisomers requires specialized analytical techniques capable of separating and identifying these closely related molecules.

Protocol: Stereoisomer Separation by GC-MS

A validated method for the absolute separation of all four stereoisomers of 2-methylcitric acid involves derivatization followed by capillary gas chromatography-mass spectrometry (GC-MS).[8]

Objective: To separate and identify the four stereoisomers of 2-methylcitric acid from a biological sample.

Methodology:

-

Sample Preparation: Isolate organic acids from the biological matrix (e.g., urine, serum) using standard extraction techniques.

-

Derivatization:

-

Esterify the carboxyl groups of methylcitric acid. A common method is the formation of tri-(-)-2-butyl esters .

-

Acetylate the hydroxyl group to form O-acetylated derivatives.

-

This two-step derivatization creates volatile diastereomeric derivatives suitable for GC analysis.

-

-

Gas Chromatography (GC):

-

Column: Use a nonchiral stationary phase capillary column, such as an SE30 column .[8] The separation of the diastereomeric derivatives is achieved on this standard column.

-

Injection: Inject the derivatized sample into the GC.

-

Temperature Program: Employ a suitable temperature gradient to ensure the separation of the different isomers based on their boiling points and interaction with the stationary phase.

-

-

Mass Spectrometry (MS):

-

Couple the GC outlet to a mass spectrometer.

-

Use electron impact (EI) ionization to fragment the eluting compounds.

-

Analyze the resulting fragmentation patterns to confirm the identity of each separated peak as a methylcitric acid derivative.

-

-

Identification: Compare the retention times and mass spectra of the peaks from the sample with those of authentic standards of the four stereoisomers, which have been subjected to the same derivatization process.[8]

dot

Caption: Experimental workflow for stereoisomer analysis.

Conclusion

The stereochemistry of 2-methylcitric acid is a critical factor in its biological role, both as an intermediate in microbial metabolism and as a diagnostic marker for human disease. The formation of specific stereoisomers is dictated by the catalyzing enzyme, with microbial 2-methylcitrate synthase producing (2R,3S)-2-methylcitric acid with high fidelity, while animal citrate synthase generates a mixture of isomers. Understanding these differences is essential for interpreting metabolic data and for potential therapeutic strategies targeting these pathways. The analytical methods outlined provide a robust framework for the precise identification and quantification of these stereoisomers, enabling further research into their physiological and pathological significance.

References

- 1. 2-Methylcitric acid | C7H10O7 | CID 515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methylcitrate cycle - Wikipedia [en.wikipedia.org]

- 4. 2-Methylcitric Acid, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. usbio.net [usbio.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Elevation of 2-methylcitric acid I and II levels in serum, urine, and cerebrospinal fluid of patients with cobalamin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of the stereoisomeric configurations of methylcitric acid produced by si-citrate synthase and methylcitrate synthase using capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization and targeting of the 2-methylcitrate cycle in Pseudomonas aeruginosa [repository.cam.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. 2-methylcitrate synthase - Wikipedia [en.wikipedia.org]

- 12. The biosynthesis of methylcitrate - PMC [pmc.ncbi.nlm.nih.gov]

Inhibitory Effect of 2-Methylcitric Acid on Aconitase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the inhibitory effect of 2-methylcitric acid on the enzyme aconitase. Aconitase is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the stereospecific isomerization of citrate (B86180) to isocitrate.[1][2] The accumulation of 2-methylcitric acid, a hallmark of inherited metabolic disorders such as propionic acidemia and methylmalonic aciduria, leads to significant metabolic dysregulation.[3] This guide will detail the mechanism of inhibition, present quantitative data, outline experimental protocols for characterization, and provide visual representations of the relevant metabolic pathways and experimental workflows.

Introduction to Aconitase and 2-Methylcitric Acid

Aconitase (aconitate hydratase; EC 4.2.1.3) is an iron-sulfur protein that plays a pivotal role in cellular metabolism.[4] It exists in both mitochondrial and cytosolic isoforms, with the mitochondrial form being a key component of the TCA cycle, essential for cellular respiration and energy production.[4] The cytosolic form is involved in other metabolic pathways. The enzyme's catalytic activity is dependent on a [4Fe-4S] iron-sulfur cluster, which is also a target for oxidative stress.[1][4]

2-Methylcitric acid is an abnormal metabolite that accumulates in individuals with propionic acidemia and methylmalonic aciduria.[3] These autosomal recessive disorders are caused by deficiencies in the enzymes propionyl-CoA carboxylase or methylmalonyl-CoA mutase, respectively.[5][6] The buildup of propionyl-CoA leads to its condensation with oxaloacetate by citrate synthase, forming 2-methylcitric acid.[3] This accumulation has been implicated in the pathophysiology of these diseases, in part through its inhibitory effects on key metabolic enzymes.[7]

Mechanism of Aconitase Inhibition by 2-Methylcitric Acid

Research has demonstrated that 2-methylcitric acid inhibits aconitase activity. The nature of this inhibition has been characterized as non-competitive .[8] In non-competitive inhibition, the inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site).[9][10] This binding event reduces the catalytic efficiency of the enzyme without affecting the binding of the substrate to the active site.[9][10] Consequently, the maximal velocity (Vmax) of the reaction is decreased, while the Michaelis constant (Km) remains unchanged.[9]

The following diagram illustrates the principle of non-competitive inhibition:

Quantitative Data on Aconitase Inhibition

The inhibitory potency of 2-methylcitric acid on aconitase and other related enzymes has been investigated. The inhibition constant (Ki) for several enzymes, including aconitase, was found to be in the range of 1.5-7.6 mM.[8] While a specific Ki value for aconitase is not singled out in this range, this data indicates a moderate inhibitory effect.

| Enzyme | Inhibitor | Type of Inhibition | Ki (mM) | Reference |

| Aconitase | 2-Methylcitric acid | Non-competitive | 1.5 - 7.6 | [8] |

| Citrate Synthase | 2-Methylcitric acid | Competitive | 1.5 - 7.6 | [8] |

| NAD+-linked Isocitrate Dehydrogenase | 2-Methylcitric acid | Competitive | 1.5 - 7.6 | [8] |

| NADP+-linked Isocitrate Dehydrogenase | 2-Methylcitric acid | Competitive | 1.5 - 7.6 | [8] |

Table 1: Summary of quantitative data for the inhibition of aconitase and other enzymes by 2-methylcitric acid.

Experimental Protocols

Aconitase Activity Assay

Several methods can be employed to measure aconitase activity. A common approach is a direct spectrophotometric assay that measures the formation of cis-aconitate from citrate or isocitrate at 240 nm.[11] Alternatively, a coupled enzyme assay can be used where the product of the aconitase reaction, isocitrate, is used by isocitrate dehydrogenase to produce NADPH, which can be monitored at 340 nm.[4] Colorimetric assays that produce a colored product are also available.[12][13][14]

Protocol: Direct Spectrophotometric Aconitase Activity Assay

This protocol is adapted from commercially available kits.[11]

Materials:

-

Tissue homogenate or isolated mitochondria

-

Aconitase Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Substrate solution (e.g., 50 mM citrate or isocitrate)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 240 nm

Procedure:

-

Sample Preparation:

-

For tissue, homogenize in ice-cold assay buffer.

-

For cells, lyse and centrifuge to obtain a cytosolic fraction or isolate mitochondria using standard protocols.

-

Determine the protein concentration of the sample.

-

-

Assay Reaction:

-

Add 50 µL of the sample (e.g., 10-100 µg of protein) to a well of the 96-well plate.

-

Add 200 µL of the substrate solution to each well.

-

Immediately place the plate in the microplate reader.

-

-

Data Acquisition:

-

Measure the absorbance at 240 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at a constant temperature (e.g., 25°C or 37°C).

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA240/min).

-

Aconitase activity can be calculated using the Beer-Lambert law and the extinction coefficient of cis-aconitate.

-

Determination of Inhibition Type and Ki

To characterize the inhibitory effect of 2-methylcitric acid on aconitase, a kinetic analysis is performed. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data can then be visualized using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).[5][15]

Protocol for Determining Ki for a Non-competitive Inhibitor:

-

Perform the aconitase activity assay as described above with varying concentrations of the substrate (e.g., citrate).

-

Repeat the assays in the presence of several fixed concentrations of the inhibitor (2-methylcitric acid).

-

Calculate the initial reaction velocities (V₀) for each condition.

-

Lineweaver-Burk Plot:

-

Plot 1/V₀ versus 1/[Substrate].

-

For a non-competitive inhibitor, the lines for different inhibitor concentrations will intersect on the x-axis, but will have different y-intercepts.[5]

-

-

Dixon Plot:

Metabolic Context and Signaling Pathways

The inhibition of aconitase by 2-methylcitric acid occurs within the broader context of metabolic dysregulation in propionic acidemia. The accumulation of propionyl-CoA drives the formation of 2-methylcitric acid, which then enters the mitochondria and can inhibit key enzymes of the TCA cycle, including aconitase.[8] This disruption of the TCA cycle can lead to impaired energy production and the accumulation of other toxic metabolites.

Conclusion

The non-competitive inhibition of aconitase by 2-methylcitric acid is a significant factor in the pathophysiology of propionic acidemia and related disorders. This inhibition disrupts the TCA cycle, contributing to the energy deficit and metabolic disturbances observed in patients. Understanding the kinetic parameters of this inhibition is crucial for developing therapeutic strategies aimed at mitigating the toxic effects of 2-methylcitric acid accumulation. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this interaction and explore potential therapeutic interventions.

References

- 1. cocukmetabolizma.com [cocukmetabolizma.com]

- 2. Aconitase - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. microbenotes.com [microbenotes.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease | Springer Nature Experiments [experiments.springernature.com]

- 8. Effect of 2-methylcitrate on citrate metabolism: implications for the management of patients with propionic acidemia and methylmalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Non-competitive inhibition - Wikipedia [en.wikipedia.org]

- 10. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. letstalkacademy.com [letstalkacademy.com]

- 12. researchgate.net [researchgate.net]

- 13. abcam.com [abcam.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 16. letstalkacademy.com [letstalkacademy.com]

- 17. genscript.com [genscript.com]

The 2-Methylcitric Acid Cycle: A Core Metabolic Pathway for Propionate Catabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-methylcitric acid (MCC) or methylcitrate cycle is a critical metabolic pathway that enables various organisms, including bacteria, fungi, and certain protists, to process propionyl-CoA, a potentially toxic intermediate.[1][2][3] Propionyl-CoA is generated from the β-oxidation of odd-chain fatty acids, the catabolism of branched-chain amino acids (valine and isoleucine), and cholesterol degradation.[1][3] While mammalian cells primarily use the methylmalonyl-CoA pathway to detoxify propionyl-CoA, many microorganisms rely on the MCC.[2][3] The cycle converts the three-carbon propionyl-CoA into pyruvate (B1213749) and the four-carbon succinate (B1194679), allowing these products to enter central carbon metabolism for energy production and biosynthesis.[1][4]

First elucidated in fungi in 1973, the pathway was later discovered in bacteria such as Escherichia coli and Salmonella enterica in the late 1990s.[1] The MCC is functionally analogous to the tricarboxylic acid (TCA) cycle but processes a methyl-branched substrate. It shares intermediates and enzymatic strategies with both the TCA and glyoxylate (B1226380) cycles, highlighting the modular nature of metabolic evolution.[1][5] Its presence in numerous pathogenic organisms, including Mycobacterium tuberculosis, and its absence in humans make the enzymes of this cycle potential targets for novel anti-infective drug development.[6][7][8]

The Core Pathway: Enzymes and Reactions

The 2-methylcitric acid cycle is a sequence of enzymatic reactions that achieves the net conversion of propionyl-CoA and oxaloacetate to pyruvate and succinate. The succinate produced can replenish the TCA cycle, which in turn regenerates the oxaloacetate needed for the initial step of the MCC.[1]

The key steps are as follows:

-

Condensation: The cycle begins with the Claisen condensation of propanoyl-CoA and oxaloacetate, catalyzed by 2-methylcitrate synthase (PrpC) , to form (2S,3S)-2-methylcitrate and release Coenzyme A.[9][10][11]

-

Dehydration: 2-methylcitrate dehydratase (PrpD) then catalyzes the dehydration of 2-methylcitrate to produce 2-methyl-cis-aconitate.[11][12] In some organisms, this step is replaced by the combined action of an aconitase-like enzyme (AcnD) and a methylaconitate isomerase (PrpF).[3][13]

-

Hydration: The enzyme aconitase (AcnB) , which also functions in the TCA cycle, hydrates 2-methyl-cis-aconitate to form 2-methylisocitrate.[3]

-

Cleavage: Finally, 2-methylisocitrate lyase (PrpB) cleaves 2-methylisocitrate into two key metabolic intermediates: pyruvate and succinate, completing the cycle.[1][4][8]

Key Enzymes of the Cycle: Properties and Kinetics

The efficiency and regulation of the MCC are determined by its constituent enzymes. While properties can vary between species, studies in model organisms like E. coli have provided significant quantitative insights.

| Enzyme | Gene | Organism | Molecular Weight (kDa) | Substrates | Products | Optimal pH |

| 2-Methylcitrate Synthase | prpC | E. coli (K12) | 42.7 | Propionyl-CoA, Oxaloacetate | 2-Methylcitrate, CoA | 9.0[10] |

| 2-Methylcitrate Dehydratase | prpD | E. coli (K12) | ~67 | 2-Methylcitrate | 2-Methyl-cis-aconitate | - |

| 2-Methylisocitrate Lyase | prpB | E. coli | ~32 (subunit)[14] | 2-Methylisocitrate | Pyruvate, Succinate | - |

| A. nidulans | ~66 (subunit)[14] | 2-Methylisocitrate | Pyruvate, Succinate | - |

Table 1: General Properties of Key 2-Methylcitric Acid Cycle Enzymes.

Kinetic parameters are crucial for understanding the enzyme's affinity for its substrates and its catalytic rate. Propionyl-CoA is the preferred substrate for PrpC over acetyl-CoA, ensuring the efficient entry of propionate (B1217596) into the cycle.[6]

| Enzyme | Organism | Substrate | Km | Vmax |

| 2-Methylcitrate Synthase (PrpC) | E. coli (K12) | Propionyl-CoA | 17 µM (pH 7.4) / 37 µM (pH 8.0)[10] | 0.33 µmol/min/mg[10] |

| Oxaloacetate | 5 µM (pH 8.0)[10] | - | ||

| Acetyl-CoA | 101 µM (pH 8.0)[10] | 0.11 µmol/min/mg[10] | ||

| 2-Methylcitrate Dehydratase (PrpD) | E. coli (K12) | (2S,3S)-2-Methylcitrate | 0.44 mM[12] | - |

| 2-Methylisocitrate Lyase (PrpB) | C. burnetii | 2-Methylisocitrate | 390 µM[15] | - |

Table 2: Kinetic Parameters of 2-Methylcitric Acid Cycle Enzymes.

Regulation of the 2-Methylcitric Acid Cycle

The expression of the enzymes for the MCC is tightly regulated to ensure that the pathway is active only when propionate is available as a carbon source. In many bacteria, including Salmonella enterica and E. coli, the genes encoding the cycle's enzymes (prpB, prpC, prpD) and a propionyl-CoA synthetase (prpE) are organized into a single operon, prpBCDE.[13]

The transcription of this operon is controlled by the regulatory protein PrpR, which is encoded by a divergently transcribed gene adjacent to the operon.[9] PrpR functions as a transcriptional activator. Its activity is dependent on the presence of the metabolic intermediate 2-methylcitrate , which acts as the inducer molecule.[9] When propionate enters the cell and is converted to propionyl-CoA and then to 2-methylcitrate, the latter binds to PrpR. This binding event presumably causes a conformational change in PrpR, enabling it to activate the transcription of the prpBCDE operon, leading to the synthesis of the necessary enzymes to metabolize propionate.[9]

In Bacillus thuringiensis, the regulation is more complex, involving negative regulation by global transcription factors CcpA and AbrB and positive regulation by the LysR-family regulator CcpC, ensuring the cycle is most active during the stationary phase of growth.

Biological Significance and Therapeutic Potential

The primary role of the 2-methylcitric acid cycle is to serve as a detoxification pathway. An accumulation of propionyl-CoA is cytotoxic as it can inhibit key enzymes in central metabolism, such as the pyruvate dehydrogenase complex.[2][7] By converting propionyl-CoA to less harmful, and indeed useful, metabolites, the MCC is essential for survival on certain carbon sources.

-

Metabolic Versatility: The MCC allows microorganisms to utilize odd-chain fatty acids and certain amino acids as sole carbon and energy sources.[1]

-

Pathogen Survival: In pathogenic bacteria like Mycobacterium tuberculosis, the MCC is crucial for metabolizing propionyl-CoA derived from host cholesterol during infection.[8] The isocitrate lyase (ICL) in M. tuberculosis is a bifunctional enzyme that also serves as the 2-methylisocitrate lyase for the MCC.[8] The essentiality of this pathway for the pathogen's survival makes the MCC enzymes, particularly 2-methylcitrate synthase, attractive targets for the development of new tuberculosis therapies.[7][8]

-

Biotechnology: Understanding the MCC is relevant for metabolic engineering. For instance, in the production of polyhydroxyalkanoates (bioplastics), propionate is used as a precursor. Knocking out genes of the MCC can prevent the degradation of propionate, thereby increasing the yield of desired copolymers.

Experimental Protocols

Studying the 2-methylcitric acid cycle involves a combination of enzymatic, analytical, and genetic techniques.

Protocol 1: Spectrophotometric Assay for 2-Methylcitrate Synthase (PrpC) Activity

This assay measures the rate of Coenzyme A (CoA-SH) release during the condensation reaction, which is detected by its reaction with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB). The product, TNB, absorbs light at 412 nm.[6]

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 M KCl.

-

Substrate 1: 10 mM Propionyl-CoA in water.

-

Substrate 2: 5 mM Oxaloacetate in assay buffer (prepare fresh).

-

Indicator: 15 mM DTNB in assay buffer.

-

-

Assay Mixture: In a 1 ml cuvette, combine:

-

750 µL Assay Buffer

-

10 µL 15 mM DTNB (final concentration 0.15 mM)

-

10 µL 5 mM Oxaloacetate (final concentration 0.05 mM)

-

Purified enzyme or cell-free extract (5-20 µL).

-

-

Initiation and Measurement:

-

Equilibrate the mixture at the desired temperature (e.g., 35°C).

-

Start the reaction by adding 10 µL of 10 mM propionyl-CoA (final concentration 0.1 mM).

-

Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes using a spectrophotometer.

-

-

Calculation: Calculate the activity using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹).[6] One unit of activity is defined as the amount of enzyme that produces 1 µmol of TNB per minute.

Protocol 2: Assay for 2-Methylisocitrate Lyase (PrpB) Activity

This assay measures the formation of pyruvate, one of the products of the cleavage reaction. The pyruvate is reacted with phenylhydrazine (B124118) to form a phenylhydrazone, which absorbs light at 324 nm.[1]

-

Reagent Preparation:

-

Assay Buffer: 66.7 mM potassium phosphate (B84403) (pH 6.9).

-

Reagent Mix: In assay buffer, prepare 3.3 mM phenylhydrazine, 2.5 mM cysteine, and 5 mM MgCl₂.

-

Substrate: 1.25 mM 2-methylisocitrate.

-

-

Assay Mixture: In a 0.5 ml cuvette, combine:

-

450 µL Reagent Mix.

-

Cell extract or purified enzyme.

-

-

Initiation and Measurement:

-

Equilibrate the mixture to the assay temperature.

-

Start the reaction by adding 50 µL of 1.25 mM 2-methylisocitrate.

-

Monitor the increase in absorbance at 324 nm.

-

-

Calculation: Activity is calculated using the molar extinction coefficient of pyruvate phenylhydrazone (e.g., 12 mM⁻¹cm⁻¹).[1]

Protocol 3: Identification of Intermediates by NMR or GC-MS

To confirm the operation of the cycle and identify accumulating intermediates in mutant strains, analytical techniques are essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Grow bacterial cultures (e.g., wild-type vs. a prpD mutant) in a minimal medium containing a ¹³C-labeled precursor, such as [2-¹³C]-propionate.[6]

-

Harvest cells, prepare cell-free extracts, and analyze them using ¹³C-NMR.[6]

-

The resulting spectra will show characteristic chemical shifts for the carbon atoms in the cycle intermediates. For example, a prpD mutant will accumulate ¹³C-labeled 2-methylcitrate, which can be unambiguously identified.[6][7][16]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Extract metabolites from biological samples (e.g., cell pellets, culture supernatant) using a solvent like ethanol.[17]

-

Derivatize the organic acids to make them volatile (e.g., silylation).

-

Inject the derivatized sample into a GC-MS system. The compounds are separated by the GC column based on their boiling points and retention times.

-

The mass spectrometer fragments the eluted compounds, generating a unique mass spectrum ("fingerprint") for each, allowing for positive identification and quantification of intermediates like 2-methylcitrate.[17][18]

-

Protocol 4: Genetic Analysis of the prp Operon

-

Construction of Knockout Mutants: To study the function of specific genes, targeted gene knockouts are created. A common method is homologous recombination using a suicide vector.

-

Clone DNA fragments homologous to the regions upstream and downstream of the target gene (e.g., prpC) into a suicide plasmid containing a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB, which confers sucrose (B13894) sensitivity).

-

Introduce the plasmid into the target bacterium via conjugation or electroporation.

-

Select for single-crossover integrants using the antibiotic marker.

-

Select for double-crossover events (resulting in gene deletion) by growing on a medium containing sucrose. Cells that have lost the plasmid (and the sacB gene) will survive.

-

Verify the deletion by PCR and assess the resulting phenotype (e.g., inability to grow on propionate).

-

-

DNase I Footprinting for Regulator Binding: This in vitro method identifies the specific DNA sequence where a regulatory protein (like PrpR) binds.[19]

-

End-label a DNA fragment containing the promoter region of the prpBCDE operon with a radioactive isotope (e.g., ³²P).[19]

-

Incubate the labeled DNA fragment with varying concentrations of purified PrpR protein (and the inducer, 2-methylcitrate).

-

Lightly digest the DNA with DNase I. The enzyme will cut the DNA randomly, except where it is protected by the bound PrpR protein.[19]

-

Separate the resulting DNA fragments by size on a denaturing polyacrylamide gel.

-

Visualize the fragments by autoradiography. A gap in the ladder of bands (the "footprint") will appear in the lanes containing PrpR, revealing the precise binding site of the regulator.[19]

-

References

- 1. Identification of the 2-Methylcitrate Pathway Involved in the Catabolism of Propionate in the Polyhydroxyalkanoate-Producing Strain Burkholderia sacchari IPT101T and Analysis of a Mutant Accumulating a Copolyester with Higher 3-Hydroxyvalerate Content - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.fredhutch.org [research.fredhutch.org]

- 3. 2-methylcitrate synthase - Wikipedia [en.wikipedia.org]

- 4. Untitled Document [ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. 1H NMR spectra of methylcitric acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methylisocitrate lyase - Wikipedia [en.wikipedia.org]

- 9. Studies of Regulation of Expression of the Propionate (prpBCDE) Operon Provide Insights into How Salmonella typhimurium LT2 Integrates Its 1,2-Propanediol and Propionate Catabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. The 2-methylcitrate cycle is implicated in the detoxification of propionate in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. inis.iaea.org [inis.iaea.org]

- 17. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of testosterone propionate in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DNase footprinting assay - Wikipedia [en.wikipedia.org]

The Biological Significance of 2-Methylcitric Acid Accumulation: A Technical Guide for Researchers and Drug Development Professionals

December 5, 2025

Abstract

2-Methylcitric acid (2-MCA) has emerged as a critical biomarker in the diagnosis and management of several inherited metabolic disorders, most notably propionic acidemia (PA) and methylmalonic acidemia (MMA). Its accumulation, a direct consequence of impaired propionyl-CoA metabolism, is not merely an indicator of disease but an active participant in the pathophysiology of these conditions. This technical guide provides an in-depth exploration of the biological significance of 2-MCA accumulation, offering a comprehensive resource for researchers, scientists, and drug development professionals. The guide details the metabolic pathways leading to 2-MCA formation, its pathological effects on cellular and mitochondrial function, and its utility as a diagnostic and monitoring biomarker. Detailed experimental protocols for the quantification of 2-MCA and the assessment of its biological effects are provided, alongside quantitative data and visual representations of key pathways to facilitate a deeper understanding of its role in human health and disease.

Introduction

2-Methylcitric acid (2-hydroxy-1,2,3-butanetricarboxylic acid) is a tricarboxylic acid that is not a typical intermediate of mainstream mammalian metabolism. However, in certain pathological states, its concentration in biological fluids can increase dramatically, serving as a crucial diagnostic marker. The accumulation of 2-MCA is primarily associated with inborn errors of metabolism that lead to a buildup of propionyl-CoA.[1][2][3] This guide will delve into the multifaceted biological significance of 2-MCA, from its biochemical origins to its detrimental effects on cellular homeostasis, with a particular focus on its implications for neurological and mitochondrial function.

The Metabolic Pathway of 2-Methylcitric Acid Formation

Under normal physiological conditions, propionyl-CoA, derived from the catabolism of odd-chain fatty acids, cholesterol, and the amino acids isoleucine, valine, threonine, and methionine, is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA.[4] D-methylmalonyl-CoA is then racemized to L-methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase. Succinyl-CoA then enters the tricarboxylic acid (TCA) cycle.

In disorders such as propionic acidemia (due to deficient propionyl-CoA carboxylase) and methylmalonic acidemia (due to deficient methylmalonyl-CoA mutase or defects in vitamin B12 metabolism), the normal metabolic flux of propionyl-CoA is blocked.[3][4][5] This leads to the accumulation of propionyl-CoA within the mitochondria. The elevated intramitochondrial propionyl-CoA then serves as an alternative substrate for citrate (B86180) synthase, an enzyme that normally condenses acetyl-CoA with oxaloacetate to form citrate. The condensation of propionyl-CoA with oxaloacetate results in the formation of 2-methylcitric acid.[1][2][6]

References

- 1. Elevation of 2-methylcitric acid I and II levels in serum, urine, and cerebrospinal fluid of patients with cobalamin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methylcitric Acid, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. ovid.com [ovid.com]

- 4. Elevated urine 2-methylcitric acid level (Concept Id: C5826571) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 5. Propionic Acidemia, Methylmalonic Acidemia, and Cobalamin C Deficiency: Comparison of Untargeted Metabolomic Profiles [mdpi.com]

- 6. Effect of 2-methylcitrate on citrate metabolism: implications for the management of patients with propionic acidemia and methylmalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for 2-Methylcitric Acid Analysis in Dried Blood Spots

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylcitric acid (MCA) is a key biomarker for the differential diagnosis of inborn errors of metabolism, specifically propionic acidemia and methylmalonic aciduria.[1][2] In these conditions, the accumulation of propionyl-CoA leads to its alternative metabolism to MCA. Newborn screening programs initially use markers like propionylcarnitine (B99956) (C3), but this can lead to a high number of false positives.[1][3][4] The inclusion of 2-methylcitric acid as a second-tier test significantly improves the specificity and positive predictive value of screening, reducing unnecessary referrals and parental anxiety.[1][5]

This document provides a detailed protocol for the quantitative analysis of 2-methylcitric acid in dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established and validated procedures described in peer-reviewed literature.

Signaling Pathway and Clinical Significance

In healthy individuals, propionyl-CoA is converted to methylmalonyl-CoA and subsequently to succinyl-CoA, which enters the Krebs cycle. In propionic acidemia and methylmalonic aciduria, enzymatic defects lead to an accumulation of propionyl-CoA. This excess propionyl-CoA is then available as a substrate for citrate (B86180) synthase, which catalyzes its condensation with oxaloacetate to form 2-methylcitric acid. The detection of elevated levels of MCA is therefore a highly specific indicator of these metabolic disorders.

Figure 1: Metabolic pathway of 2-Methylcitric acid formation.

Experimental Protocol

This protocol describes a method for the analysis of 2-methylcitric acid in DBS using LC-MS/MS with derivatization.

Materials and Reagents

-

2-Methylcitric acid standard

-

Isotopically labeled internal standard (e.g., d3-2-Methylcitric acid)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

3 N Hydrochloric acid in n-butanol (for butylation derivatization)

-

4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) (for amidation derivatization)

-

Dithiothreitol (DTT)

-

96-well microtiter plates

-

DBS puncher and punches (3.2 mm)

-

Centrifuge

-

LC-MS/MS system

Sample Preparation

-

DBS Punching: Punch a 3.2 mm disc from the dried blood spot into a 96-well microtiter plate.

-

Extraction Solution Preparation: Prepare an extraction solution containing the isotopically labeled internal standard (e.g., d3-MCA) in an acetonitrile/water/formic acid mixture.[4]

-

Extraction: Add the extraction solution to each well containing a DBS punch.

-

Derivatization (Choose one method):

-

Method A: Butylation [4]

-

Dry the extract under a stream of nitrogen.

-

Add 3 N HCl in n-butanol to the dried residue.

-

Incubate at 65°C for 45 minutes.

-

Evaporate the butanol and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

-

This method allows for a single-step extraction and derivatization.

-

To the DBS punch, add a solution containing DAABD-AE and activating agents (e.g., EDC and DMAP) in acetonitrile.[7]

-

After incubation, add water with formic acid to stop the reaction.

-

Centrifuge the plate and transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is employed to separate MCA from other components. The specific gradient will depend on the column and derivatization method used.

-

Flow Rate: Typically in the range of 0.3-0.4 mL/min.[7]

-

-

Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for both native and isotopically labeled MCA should be optimized on the instrument.

-

Experimental Workflow

Figure 2: Workflow for 2-Methylcitric acid analysis.

Data Presentation

Quantitative data from validation studies are summarized below. These values can be used as a reference for establishing an in-house assay.

Table 1: Reference and Cut-off Values for 2-Methylcitric Acid in Dried Blood Spots

| Parameter | Value (µmol/L) | Reference |

| Reference Range | 0.04 - 0.36 | [1] |

| 99th Percentile | 0.5 | [4] |

| Cut-off Value | 1.0 | [1] |

| Cut-off Value | 0.70 | [8] |

Table 2: Assay Performance Characteristics

| Parameter | Value | Reference |

| Imprecision (CV) | < 10.8% | [3] |

| Analyte Recovery | 90.2 - 109.4% | [3] |

| Linearity (R²) | > 0.995 | [6] |

Table 3: 2-Methylcitric Acid Concentrations in Disease States

| Condition | Concentration Range (µmol/L) | Reference |

| Propionic Acidemia / Methylmalonic Aciduria | 1.0 - 12.0 | [9] |

| Confirmed True Positives | 0.1 - 89.4 | [1] |

Conclusion

The analysis of 2-methylcitric acid in dried blood spots by LC-MS/MS is a robust and specific method for the second-tier screening of propionic acidemia and methylmalonic aciduria. The implementation of this assay can significantly improve the efficiency and accuracy of newborn screening programs. The provided protocol and data serve as a comprehensive guide for researchers and clinicians aiming to establish this analysis in their laboratories.

References

- 1. Quantification of 2-methylcitric acid in dried blood spots improves newborn screening for propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 2-Methylcitric acid (HMDB0000379) [hmdb.ca]

- 3. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of total homocysteine, methylmalonic acid, and 2-methylcitric acid in dried blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of methylmalonic acid, 2-methylcitric acid, and total homocysteine in dried blood spots by liquid chromatography-tandem mass spectrometry: A reliable follow-up method for propionylcarnitine-related disorders in newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Derivatization of 2-Methylcitric Acid for Enhanced Mass Spectrometric Analysis

Introduction

2-Methylcitric acid (2-MCA) is a key biomarker for inborn errors of metabolism, particularly propionic acidemia and methylmalonic acidemia. Its accurate and sensitive quantification in biological matrices is crucial for newborn screening and clinical diagnostics. However, the inherent properties of 2-MCA, such as its high polarity and low volatility, present analytical challenges for mass spectrometry (MS)-based methods, often leading to poor chromatographic retention and low ionization efficiency.[1][2] Chemical derivatization is a critical pre-analytical step to overcome these limitations, enhancing the detectability and improving the reliability of quantification. This application note provides detailed protocols for the derivatization of 2-MCA for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Challenges in 2-Methylcitric Acid Analysis

Direct analysis of 2-MCA by mass spectrometry is hampered by several factors:

-

Poor Volatility: The presence of multiple carboxyl and hydroxyl groups makes 2-MCA non-volatile, rendering it unsuitable for direct GC-MS analysis.[3]

-

High Polarity: The polar nature of 2-MCA leads to poor retention on conventional reversed-phase liquid chromatography columns, often co-eluting with other polar interferences.[1][2]

-

Low Ionization Efficiency: Underivatized 2-MCA may exhibit suboptimal ionization in the mass spectrometer source, resulting in low sensitivity.[1][2]

Derivatization addresses these challenges by converting the polar functional groups into less polar, more volatile, and more readily ionizable moieties.

Derivatization Strategies for Mass Spectrometry

The choice of derivatization strategy depends on the analytical platform (GC-MS or LC-MS/MS) and the specific requirements of the assay. The two most common and effective approaches for 2-MCA are silylation for GC-MS and esterification or amidation for LC-MS/MS.

Silylation for GC-MS Analysis

Silylation is a robust derivatization technique for compounds containing active hydrogens, such as carboxylic acids and alcohols.[3] It involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) group, significantly increasing the volatility and thermal stability of the analyte.[4]

Featured Reagent: BSTFA + 1% TMCS

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a widely used and effective silylating agent.[5]

Esterification (Butylation) for LC-MS/MS Analysis

Esterification of the carboxylic acid groups of 2-MCA, typically through butylation, is a common strategy for LC-MS/MS analysis. This derivatization neutralizes the negative charges of the carboxyl groups, leading to improved retention on reversed-phase columns and enhanced signal intensity in positive ion mode.[6][7]

Featured Reagent: 3 N Hydrochloric Acid in n-Butanol

This reagent facilitates the formation of butyl esters of carboxylic acids.[6]

Amidation for LC-MS/MS Analysis

Amidation offers an alternative to esterification for enhancing LC-MS/MS performance. This approach can provide derivatives with excellent chromatographic and mass spectrometric properties.

Featured Reagent: DAABD-AE

4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) is used for the amidation of 2-MCA in a dual derivatization approach for newborn screening.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative performance of different analytical methods for 2-MCA, highlighting the improvements achieved through derivatization.

Table 1: Performance of a Dual Derivatization LC-MS/MS Method for 2-Methylcitric Acid in Dried Blood Spots

| Parameter | Value | Reference |

| Imprecision (CV) | <10.8% | [1][2] |

| Analyte Recovery | 90.2% - 109.4% | [1][2] |

| Improvement in Positive Predictive Value | From 8.7% to 64.3% | [1][8] |

Table 2: Linearity and Recovery for an LC-MS/MS Method for 2-Methylcitric Acid (Without Derivatization)

| Parameter | Value | Reference |

| Linearity (Total 2-MCA) | Up to 80 µmol/L | [9][10] |

| Recovery | 84.42% - 120.05% | [9][10] |

Experimental Protocols

Protocol 1: Silylation of 2-Methylcitric Acid for GC-MS Analysis

This protocol is based on general procedures for the silylation of organic acids.[5]

Materials:

-

Dried biological extract (e.g., from plasma, urine, or dried blood spots)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Internal Standard (e.g., 2H3-labeled 2-Methylcitric acid)

-

Heating block or oven

-

GC-MS system

Procedure:

-

Sample Preparation: Ensure the sample extract containing 2-MCA is completely dry. The presence of water can interfere with the silylation reaction.

-

Reconstitution: Add 50 µL of pyridine to the dried extract and vortex to dissolve the residue.

-

Derivatization: Add 50 µL of BSTFA + 1% TMCS to the sample solution.

-

Reaction: Cap the vial tightly and heat at 60°C for 60 minutes.

-

Analysis: After cooling to room temperature, inject 1-2 µL of the derivatized sample into the GC-MS.

Protocol 2: Butylation of 2-Methylcitric Acid for LC-MS/MS Analysis

This protocol is adapted from a method for the analysis of 2-MCA in dried blood spots.[6]

Materials:

-

Dried blood spot punch (3 mm)

-

Extraction solution (Acetonitrile:Water:Formic Acid) with internal standards

-

3 N Hydrochloric Acid in n-Butanol

-

Nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

Extraction: Place a 3 mm dried blood spot punch into a 96-well plate. Add the extraction solution containing isotopically labeled internal standards. Agitate for 30 minutes.

-

Drying: Transfer the supernatant to a new plate and evaporate to dryness under a stream of nitrogen at 40°C.

-

Derivatization: Add 50 µL of 3 N HCl in n-butanol to each well. Seal the plate and heat at 65°C for 15 minutes.

-

Final Preparation: Evaporate the butanolic HCl to dryness under nitrogen. Reconstitute the residue in the mobile phase for injection.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 3: Dual Derivatization (Amidation) of 2-Methylcitric Acid for LC-MS/MS Analysis

This protocol describes the amidation of 2-MCA as part of a dual derivatization workflow.[1][2]

Materials:

-

Dried blood spot punch

-

Reagents for amidation (DAABD-AE, EDC, DMAP in a suitable solvent)

-

LC-MS/MS system

Procedure:

-

Extraction and Initial Derivatization: Following extraction from the dried blood spot, the sample is treated with the amidation reagent mixture (DAABD-AE, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and 4-(dimethylamino)pyridine (DMAP)).

-

Reaction: The reaction is allowed to proceed under optimized temperature and time conditions to form the amide derivative of 2-MCA.

-

Sample Cleanup: A liquid-liquid or solid-phase extraction step is typically performed to remove excess reagents and interferences.

-

Analysis: The final extract is analyzed by LC-MS/MS.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. google.com [google.com]

- 5. benchchem.com [benchchem.com]

- 6. Determination of total homocysteine, methylmalonic acid, and 2-methylcitric acid in dried blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Quantification of 2-methylcitric acid in dried blood spots improves newborn screening for propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Simple, Fast, and Simultaneous Detection of Plasma Total Homocysteine, Methylmalonic Acid, Methionine, and 2-Methylcitric Acid Using Liquid Chromatography and Mass Spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Mitochondrial Respiration with 2-Methylcitric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcitric acid (2MCA) is a tricarboxylic acid that accumulates in individuals with certain inherited metabolic disorders, namely propionic acidemia and methylmalonic acidemia[1][2][3]. These conditions are characterized by the body's inability to properly process certain proteins and fats, leading to the buildup of harmful substances, including 2MCA. Research has demonstrated that elevated levels of 2MCA can significantly impair mitochondrial function, contributing to the neurological and other clinical symptoms observed in these diseases[1][4].

These application notes provide detailed protocols for researchers to investigate the effects of 2-Methylcitric acid on mitochondrial respiration. The primary methodologies covered are high-resolution respirometry using the Seahorse XF Analyzer and a targeted enzymatic assay for glutamate (B1630785) dehydrogenase, a key enzyme inhibited by 2MCA[1].

Principle of the Assays

Mitochondrial respiration, the process by which cells generate the majority of their ATP, can be assessed by measuring the oxygen consumption rate (OCR)[5][6]. The Seahorse XF Analyzer is a powerful tool that measures the OCR of live cells or isolated mitochondria in real-time, providing insights into various parameters of mitochondrial function[7][8]. By introducing 2MCA to the assay, its direct impact on mitochondrial respiration can be quantified.

Furthermore, as studies have pinpointed the competitive inhibition of glutamate dehydrogenase (GDH) as a primary mechanism of 2MCA-induced respiratory defects, a direct enzymatic assay of GDH activity in the presence of 2MCA can provide mechanistic insights into its mode of action[1].

Data Summary

The following tables summarize quantitative data from studies investigating the effects of 2-Methylcitric acid on mitochondrial function.

Table 1: Effect of 2-Methylcitric Acid on Mitochondrial Respiration with Different Substrates

| Substrate(s) | 2MCA Concentration | Organism/Tissue | Effect on Oxygen Consumption | Reference |

| Glutamate | 0.5 - 3 mM | Rat Brain Mitochondria | Marked inhibition of ADP-stimulated and uncoupled respiration | [1] |

| Pyruvate + Malate | 3 mM | Rat Brain Mitochondria | Less significant inhibition compared to glutamate | [1] |

| α-Ketoglutarate | Not specified | Rat Brain Mitochondria | No alteration | [1] |

| Succinate | Not specified | Rat Brain Mitochondria | No alteration | [1] |

Table 2: Inhibition of Citric Acid Cycle and Related Enzymes by 2-Methylcitric Acid

| Enzyme | Inhibition Type | Ki (mM) | Reference |

| Citrate (B86180) Synthase | Competitive | 1.5 - 7.6 | [9] |

| Aconitase | Non-competitive | 1.5 - 7.6 | [9] |

| NAD+-linked Isocitrate Dehydrogenase | Competitive | 1.5 - 7.6 | [9] |

| NADP+-linked Isocitrate Dehydrogenase | Competitive | 1.5 - 7.6 | [9] |

| Glutamate Dehydrogenase | Competitive | Not specified | [1] |

| Phosphofructokinase | - | 50% inhibition at 1 mM | [9] |

Signaling Pathways and Workflows

Caption: Inhibition of Glutamate Metabolism by 2-Methylcitric Acid.

Caption: Seahorse XF Assay Workflow for 2MCA Analysis.

Experimental Protocols

Protocol 1: Measuring the Effect of 2-Methylcitric Acid on Mitochondrial Oxygen Consumption Rate (OCR) in Isolated Mitochondria using the Seahorse XF Analyzer

Materials:

-

Isolated mitochondria (e.g., from rat brain or liver)

-

Seahorse XF96 or similar Extracellular Flux Analyzer

-

Seahorse XF Cell Culture Microplates

-

Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1.0 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2

-

Substrates: Glutamate, Pyruvate, Malate (1 M stock solutions)

-

2-Methylcitric acid (2MCA) stock solution

-

ADP (Adenosine diphosphate)

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone; uncoupler)

-

Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor)

Procedure:

-

Mitochondria Preparation: Isolate mitochondria from the tissue of interest using standard differential centrifugation protocols. Determine protein concentration using a BCA or Bradford assay.

-

Plate Coating: Add 25 µL of 20 µg/mL poly-L-lysine to each well of a Seahorse XF plate and incubate for 15 minutes at room temperature. Aspirate the poly-L-lysine and wash twice with sterile water. Allow the plate to dry completely.

-

Mitochondria Seeding: Dilute the isolated mitochondria in cold MAS to the desired concentration (typically 2-8 µg of protein per well). Add 50 µL of the mitochondrial suspension to each well. Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the bottom of the wells.

-

Hydrate Sensor Cartridge: Add 200 µL of Seahorse XF Calibrant to each well of the utility plate and lower the sensor cartridge onto it. Hydrate overnight in a non-CO2 incubator at 37°C.

-

Prepare Assay Plate: Gently add 125 µL of pre-warmed MAS containing the desired substrate (e.g., 10 mM glutamate and 2 mM malate) to each well containing mitochondria.

-

Load Injection Ports:

-

Port A: 25 µL of 2MCA solution to achieve the desired final concentration (e.g., 0.5, 1, 3 mM).

-

Port B: 25 µL of ADP to achieve a final concentration of 1-4 mM.

-

Port C: 25 µL of Oligomycin to achieve a final concentration of 1-5 µM.

-

Port D: 25 µL of FCCP to achieve a final concentration of 0.5-4 µM, followed by Rotenone/Antimycin A (1-5 µM each).

-

-

Run the Assay: Place the assay plate in the Seahorse XF Analyzer and follow the instrument's calibration and equilibration steps. The assay protocol should consist of cycles of mixing, waiting, and measuring oxygen consumption.

-

Data Analysis: After the run is complete, the Seahorse software will calculate the OCR. Analyze the changes in OCR after each injection to determine the effect of 2MCA on basal respiration, ADP-stimulated respiration (State 3), ATP-linked respiration, and maximal respiration.

Protocol 2: Glutamate Dehydrogenase (GDH) Activity Assay and Inhibition by 2-Methylcitric Acid

Materials:

-

Isolated mitochondria or purified glutamate dehydrogenase

-

Spectrophotometer capable of reading absorbance at 340 nm

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

Substrates: L-glutamate, NAD+ (or NADP+)

-

Activator: ADP

-

Inhibitor: 2-Methylcitric acid (2MCA)

Procedure:

-

Prepare Reagents: Prepare stock solutions of L-glutamate (e.g., 100 mM), NAD+ (e.g., 50 mM), ADP (e.g., 10 mM), and 2MCA (e.g., 50 mM) in the assay buffer.

-

Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

-

Assay Buffer

-

NAD+ (final concentration 1 mM)

-

ADP (final concentration 0.5 mM)

-

Varying concentrations of 2MCA (e.g., 0, 0.5, 1, 2, 5 mM) for the inhibition assay.

-

Mitochondrial lysate or purified GDH enzyme.

-

-

Initiate the Reaction: Start the reaction by adding L-glutamate (final concentration 5-10 mM).

-

Measure Absorbance: Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., for 5 minutes). The increase in absorbance corresponds to the reduction of NAD+ to NADH.

-

Calculate Enzyme Activity: The rate of the reaction (enzyme activity) is proportional to the change in absorbance per minute.

-

Determine Inhibition: Compare the enzyme activity in the presence of different concentrations of 2MCA to the activity without the inhibitor to determine the extent of inhibition. For kinetic studies (e.g., determining Ki), vary the concentration of glutamate at fixed concentrations of 2MCA.

Note: These protocols provide a general framework. Optimization of substrate, inhibitor, and enzyme concentrations may be necessary depending on the specific experimental conditions and the source of the mitochondria or enzyme.

References